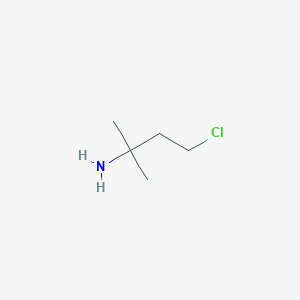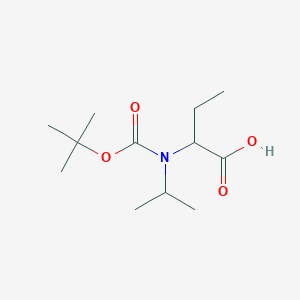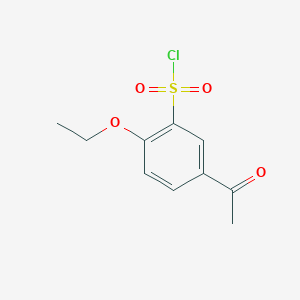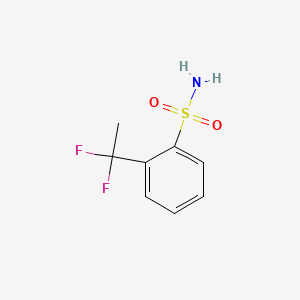![molecular formula C9H10BClO2 B15307320 6-Chloro-3,3-dimethylbenzo[C][1,2]oxaborol-1(3H)-OL](/img/structure/B15307320.png)
6-Chloro-3,3-dimethylbenzo[C][1,2]oxaborol-1(3H)-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-3,3-dimethylbenzo[C][1,2]oxaborol-1(3H)-OL is a boron-containing heterocyclic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3,3-dimethylbenzo[C][1,2]oxaborol-1(3H)-OL typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it an efficient and environmentally friendly method.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-3,3-dimethylbenzo[C][1,2]oxaborol-1(3H)-OL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxaborole derivatives.
Reduction: Reduction reactions can modify the boron center, leading to different boron-containing products.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired product but generally involve mild temperatures and neutral to slightly basic pH.
Major Products
The major products formed from these reactions include various substituted oxaboroles, which can have different functional groups attached to the boron or aromatic ring, leading to a wide range of chemical and physical properties.
Aplicaciones Científicas De Investigación
6-Chloro-3,3-dimethylbenzo[C][1,2]oxaborol-1(3H)-OL has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex boron-containing molecules.
Industry: The compound is used in the development of new materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 6-Chloro-3,3-dimethylbenzo[C][1,2]oxaborol-1(3H)-OL involves its interaction with specific molecular targets, such as phosphodiesterase enzymes. The boron atom in the compound forms a covalent bond with the active site of the enzyme, inhibiting its activity and leading to a decrease in the production of inflammatory cytokines . This mechanism is particularly relevant in the treatment of inflammatory skin conditions.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 6-Chloro-3,3-dimethylbenzo[C][1,2]oxaborol-1(3H)-OL include:
Crisaborole: Another boron-containing compound used as a phosphodiesterase inhibitor for treating skin conditions.
Benzo[C][1,2,5]oxadiazoles: These compounds have similar structural features and are known for their pharmacological activities, including anticancer potential.
Uniqueness
What sets this compound apart is its specific substitution pattern, which imparts unique chemical properties and biological activities. The presence of the chlorine atom and the dimethyl groups on the aromatic ring enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C9H10BClO2 |
|---|---|
Peso molecular |
196.44 g/mol |
Nombre IUPAC |
6-chloro-1-hydroxy-3,3-dimethyl-2,1-benzoxaborole |
InChI |
InChI=1S/C9H10BClO2/c1-9(2)7-4-3-6(11)5-8(7)10(12)13-9/h3-5,12H,1-2H3 |
Clave InChI |
CCQFTJYCICJPSM-UHFFFAOYSA-N |
SMILES canónico |
B1(C2=C(C=CC(=C2)Cl)C(O1)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-[(3-bromopyridin-2-yl)amino]acetate](/img/structure/B15307263.png)

![3-{[(Tert-butoxy)carbonyl]amino}propyl prop-2-enoate](/img/structure/B15307273.png)



![1-{Bicyclo[1.1.1]pentan-1-yl}-2-methoxyethan-1-amine](/img/structure/B15307303.png)






